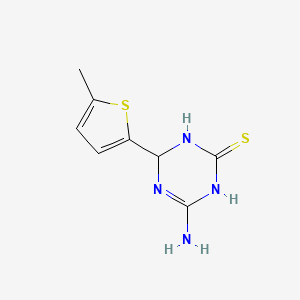

4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

4-amino-2-(5-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMIISLVGVHTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2NC(=S)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,3,5-triazine ring system with the appropriate substituents, often starting from thiourea derivatives and substituted thiophene precursors. The key steps include:

- Formation of thiourea intermediates by reaction of substituted amines with isothiocyanates.

- Cyclization to form the triazine ring.

- Introduction of the amino and thiol functionalities through controlled reaction conditions.

Thiourea Intermediate Synthesis

A common approach involves reacting 2-amino-5-methylthiophene or its derivatives with reagents such as phenylacetyl isothiocyanate or related isothiocyanates in a suitable solvent (e.g., acetonitrile) at room temperature. This yields thiourea derivatives that serve as precursors for the triazine ring formation.

- Reaction conditions: Stirring at room temperature for 3 hours.

- Solvent: Dry acetonitrile.

- Product isolation: Filtration and recrystallization from ethanol.

This step is crucial as it sets the stage for the cyclization to the triazine core.

Cyclization to 1,3,5-Triazine Ring

The thiourea intermediates undergo cyclization under heating or microwave irradiation to form the 1,3,5-triazine ring. Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.

- Microwave irradiation conditions: 80–150 °C for 2–10 minutes.

- Solvent: Dimethylformamide (DMF) or ethanol.

- Yields: High, often above 90%.

This method is efficient and environmentally friendlier due to reduced reaction times and energy consumption.

Introduction of the Thiol Group

The thiol group at the 2-position of the triazine ring is typically introduced via the use of thiourea or related sulfur-containing reagents during the cyclization step. The sulfur atom is incorporated into the ring system, resulting in the 2-thiol functionality.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Solvent | Time | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5-Methyl-2-aminothiophene + Phenylacetyl isothiocyanate | Stirring | Dry acetonitrile | 3 h | Room temp | Thiourea derivative | ~90 |

| 2 | Thiourea derivative + Cyclization agent (heat or MW) | Microwave irradiation | DMF or ethanol | 2–10 min | 80–150 °C | 1,3,5-Triazine ring compound | 90+ |

| 3 | Cyclized product | Work-up and recrystallization | Ethanol | - | - | 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol | - |

Research Findings and Analytical Data

Spectroscopic Characterization:

- IR spectra show characteristic bands for NH (3370–3135 cm⁻¹), C=S (1173–1146 cm⁻¹), and aromatic C-H stretches.

- ^1H NMR confirms the presence of amino protons and methyl groups on the thiophene ring.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 226.32 g/mol.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to enhance reaction efficiency, reduce reaction times from hours to minutes, and improve product purity and yield.Recrystallization:

Ethanol is commonly used for recrystallization to purify the final compound, yielding yellow crystalline solids with melting points consistent with literature values (typically around 260–280 °C).

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Stirring | 5-Methyl-2-aminothiophene + Isothiocyanate | Thiourea formation | Room temp, 3 h | Simple, mild conditions | Longer reaction time |

| Microwave Irradiation | Thiourea intermediate + Cyclization agent | Cyclization | 80–150 °C, 2–10 min | Fast, high yield, energy efficient | Requires MW equipment |

| Recrystallization | Ethanol | Purification | Ambient | High purity product | Additional step |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit promising anticancer properties. For instance, a study developed molecular hybrids incorporating this compound and demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values were determined using MTT assays, showing significant inhibition of cell viability compared to control treatments like cisplatin .

Antimicrobial Properties

The thiol group in the compound allows for interactions with biological macromolecules, suggesting potential antimicrobial activity. Research has explored the synthesis of related compounds that exhibit antibacterial properties against gram-positive and gram-negative bacteria. These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials through its reactivity. For example, it has been employed in the preparation of N,S-heterocycles that demonstrate interesting electronic properties and could be used in organic electronics and photonic devices. The ability to form stable complexes with metals also opens avenues for its application in catalysis and sensor technologies .

Case Studies

-

Cytotoxicity Study :

- Objective : Evaluate the anticancer potential of 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol derivatives.

- Method : MTT assay on HCT-116, MCF-7, and HeLa cell lines.

- Results : Significant inhibition of cell growth observed with varying IC50 values depending on the derivative used.

-

Antimicrobial Evaluation :

- Objective : Investigate the antibacterial activity of synthesized derivatives.

- Method : Disc diffusion method against standard bacterial strains.

- Results : Notable zones of inhibition were recorded for several derivatives, indicating effective antibacterial properties.

Mechanism of Action

The mechanism by which 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Substituent Variations in the Triazine Core

The triazine derivatives below share the 4-amino-2-thiol backbone but differ in substituents at position 6, significantly altering their physicochemical and biological properties.

Electronic and Steric Effects

- Thienyl vs. Phenyl: The 5-methyl-2-thienyl group in the target compound provides sulfur-based aromaticity, enhancing π-stacking interactions compared to phenyl. However, phenyl derivatives (e.g., 4-Amino-6-phenyl-...-thiol) exhibit greater hydrophobicity, favoring membrane permeability .

- Pyridinyl Substituents : The pyridin-3-yl group introduces a basic nitrogen atom, increasing solubility in acidic media and enabling coordination with metal ions. This contrasts with the neutral thienyl group .

- Nitro Groups : The 4-nitrophenyl derivative’s nitro group is strongly electron-withdrawing, polarizing the triazine ring and increasing electrophilicity. This may enhance reactivity in nucleophilic substitution reactions .

Biological Activity

4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS No. 1142201-12-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazine ring fused with a thiophene moiety, which contributes to its unique chemical properties and potential therapeutic applications. The following sections will explore its biological activity, including antimicrobial, antioxidant, and anticancer properties.

- Molecular Formula : C₈H₁₀N₄S₂

- Molecular Weight : 226.32 g/mol

- Structure : The compound's structure includes a triazine core and a thiophene ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits significant antimicrobial properties. A study conducted on various synthesized compounds demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Significant |

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . These properties are attributed to the presence of the thiol group in its structure.

Anticancer Potential

Recent studies have highlighted the anticancer potential of 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol. It has been tested against various cancer cell lines, including chronic myeloid leukemia (K-562) and breast cancer (MCF-7). Results indicated distinct antiproliferative effects with low cytotoxicity to normal cells .

| Cancer Cell Line | IC50 Value (µM) | Cytotoxicity Level |

|---|---|---|

| K-562 | 15 | Low |

| MCF-7 | 20 | Low |

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The thiol group may facilitate binding to active sites on proteins or enzymes, leading to modulation of various biological processes . This mechanism is crucial for its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Study : A recent experiment assessed the efficacy of various derivatives of triazine compounds against multiple bacterial strains. The study concluded that derivatives similar to 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol displayed enhanced antibacterial activity compared to their parent compounds .

- Anticancer Evaluation : In a controlled study on K-562 cells, the compound exhibited significant growth inhibition at submicromolar concentrations while maintaining minimal toxicity towards healthy cells. This suggests its potential as a lead compound in cancer therapy .

Q & A

Q. What experimental design strategies are optimal for synthesizing and optimizing the yield of 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol?

Methodological Answer:

- Use Design of Experiments (DoE) to minimize trial numbers while capturing interactions between variables (e.g., temperature, stoichiometry, solvent polarity). A full factorial design () can identify critical parameters, while response surface methodology (RSM) refines optimal conditions .

- Example workflow:

- Screen variables via Plackett-Burman design to eliminate non-critical factors.

- Apply central composite design to model nonlinear relationships.

- Validate predictions with triplicate runs to ensure reproducibility.

- Characterize intermediates via IR spectroscopy (amide/thiol peaks) and NMR (thiophene ring dynamics) to track reaction progress .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- Multi-technique validation :

- IR Spectroscopy : Confirm amino (-NH₂) and thiol (-SH) functional groups via stretching vibrations (3300–3500 cm⁻¹ and 2550–2600 cm⁻¹, respectively) .

- ¹H/¹³C NMR : Assign thiophene proton environments (δ 6.5–7.5 ppm) and triazine carbons (δ 160–170 ppm) using 2D methods (HSQC, HMBC) to resolve overlapping signals .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomers.

Advanced Research Questions

Q. How can contradictory data from solubility and stability studies be systematically addressed?

Methodological Answer:

Q. What advanced computational methods elucidate the reaction mechanism of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for triazine-thiol tautomerization and thiophene conjugation effects on electron density .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solvation-free energy and reactivity .

- Validate computational results with kinetic isotope effects (KIE) experiments (e.g., deuterated thiol vs. hydrogenated analogs) .

Q. How can reactor design improve scalability for derivatives of this compound?

Methodological Answer:

- Continuous-flow systems : Mitigate exothermic risks during triazine cyclization by optimizing residence time and heat transfer coefficients .

- Membrane separation : Integrate nanofiltration membranes (e.g., 200–500 Da MWCO) to isolate intermediates, reducing purification steps .

- Use process simulation software (Aspen Plus/ChemCAD) to model mass balances and identify bottlenecks in multi-step syntheses .

Data Contradiction Analysis Framework

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.